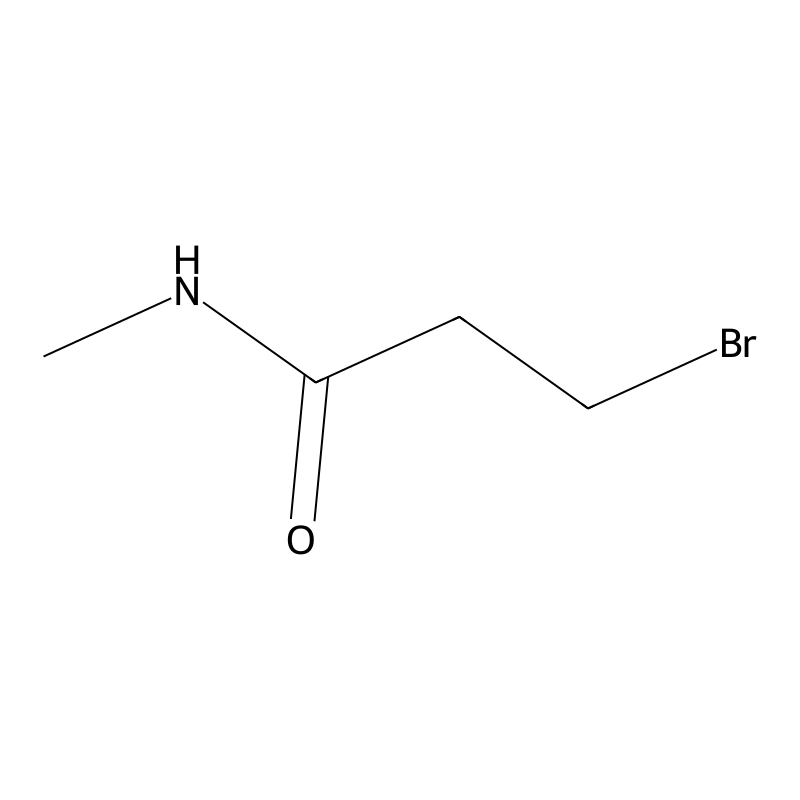

3-Bromo-n-methylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-N-methylpropanamide is an organic compound characterized by its unique structure, which includes a bromine atom attached to the third carbon of a propanamide backbone. The molecular formula for this compound is C4H8BrNO, and it features a methyl group on the nitrogen atom of the amide functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

As with any new compound, proper safety protocols should be followed when handling 3-bromo-N-methylpropanamide. Specific hazard information might not be widely available, but general safety precautions for handling organic chemicals should be applied, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it reactive in various substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride to produce amines or alcohols.

- Oxidation: Oxidizing agents can convert the compound into different derivatives, depending on the reaction conditions.

These reactions are facilitated by specific reagents and conditions, including temperature control and solvent choice .

The synthesis of 3-Bromo-N-methylpropanamide typically involves:

- Bromination of N-Methylpropanamide: This process introduces the bromine atom at the third carbon position.

- Reagents: Common reagents used in this synthesis include bromine or brominating agents under controlled conditions.

- Reaction Conditions: The reaction is often carried out in an inert atmosphere to prevent side reactions, using solvents such as dichloromethane or acetonitrile.

These methods allow for the efficient production of 3-Bromo-N-methylpropanamide with high purity .

3-Bromo-N-methylpropanamide has several applications, including:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals.

- Research: Used in proteomics and other biological studies to investigate protein interactions and functions.

Interaction studies involving 3-Bromo-N-methylpropanamide focus on its binding affinity with specific proteins or enzymes. These studies aim to identify potential therapeutic targets and understand how this compound modulates biological pathways. Initial findings suggest that it may interact with certain receptors or enzymes, influencing their activity and potentially leading to biological effects .

Several compounds share structural similarities with 3-Bromo-N-methylpropanamide. A comparison highlights its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpropanamide | Contains a methyl group on nitrogen; no halogen | Basic amide structure without halogen reactivity |

| 2-Bromo-N-methylpropanamide | Bromine at the second carbon position | Different reactivity profile due to bromine placement |

| 3-Chloro-N-methylpropanamide | Chlorine instead of bromine at the third carbon | Varies in reactivity compared to brominated analog |

| Furfurylamine | Contains a furan ring instead of a propanamide backbone | Distinct functional groups leading to different reactivity |

The uniqueness of 3-Bromo-N-methylpropanamide lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs .

The strategic incorporation of bromine into amide-containing compounds traces its origins to early 20th-century medicinal chemistry, where brominated analogs demonstrated enhanced metabolic stability compared to their non-halogenated counterparts. Brominated amides gained prominence in heterocyclic synthesis following the development of the Hofmann-Löffler reaction (1909), which utilized N-bromoamides for the generation of nitrogen-centered radicals in pyrrolidine syntheses. The compound 3-bromo-N-methylpropanamide itself first appeared in synthetic literature during the 1960s as a key intermediate in the synthesis of β-lactam antibiotics, where its β-bromo substituent facilitated ring-closing reactions via nucleophilic displacement.

A landmark application emerged in the 2000s with Aubé's tandem Diels-Alder/Schmidt reaction, which employed brominated amides to construct tricyclic bridged lactams. This methodology demonstrated the compound's capacity to stabilize transition states through a combination of electronic effects (bromine's electron-withdrawing nature) and steric guidance (N-methyl group directing). The table below summarizes key structural parameters of bridged lactams synthesized from 3-bromo-N-methylpropanamide derivatives:

| Parameter | Value Range | Measurement Technique |

|---|---|---|

| N–C(O) bond length | 1.387–1.402 Å | X-ray diffraction |

| C=O bond length | 1.218–1.224 Å | X-ray diffraction |

| Pyramidalization (τ) | 7.1°–33.4° | X-ray crystallography |

These structural distortions, quantified through X-ray analyses, directly correlate with the compound's ability to participate in non-classical amide reactivity pathways.

Role in Modern C–H Functionalization Strategies

The advent of palladium-catalyzed C–H functionalization revolutionized the application of 3-bromo-N-methylpropanamide in complex molecule synthesis. Its β-bromo substituent serves dual roles:

- Directing group: The amide carbonyl oxygen coordinates to Pd(II) centers, positioning the β-carbon for selective activation

- Electrophilic coupling partner: The C–Br bond undergoes oxidative addition to Pd(0), enabling cross-coupling reactions.

Judd's microwave-assisted Heck reaction (2013) demonstrated this dual functionality, where 3-bromo-N-methylpropanamide derivatives underwent tandem Ugi/RCM/Heck sequences to yield bridged lactams with 72–89% efficiency. Critical to this process is the compound's ability to maintain Pd catalyst activity through:

- Bromide dissociation during oxidative addition

- Amide-directed C–H palladation

- β-hydrogen elimination suppression via N-methyl steric effects.

Recent innovations include the use of immobilized Pd catalysts with 3-bromo-N-methylpropanamide, achieving turnover numbers (TON) exceeding 1,500 in macrocyclic syntheses. The table below contrasts traditional vs. modern synthetic approaches using this compound:

These advancements position 3-bromo-N-methylpropanamide as a linchpin in the synthesis of pharmacologically active compounds, particularly in the construction of:

- Bridged benzodiazepine analogs

- Macrocyclic kinase inhibitors

- Spirocyclic opioid receptor modulators.

Hofmann-Type Bromamide Rearrangement Approaches

Alkali-Mediated Deprotonation Dynamics

The Hofmann rearrangement provides a foundational pathway for synthesizing 3-bromo-N-methylpropanamide. This reaction begins with the deprotonation of the primary amide group by a strong alkali, such as sodium hydroxide or potassium hydroxide. The resulting amide anion undergoes electrophilic bromination, where bromine substitutes the α-hydrogen relative to the carbonyl group. Computational studies suggest that the deprotonation step is highly sensitive to the base strength, with weaker bases failing to generate sufficient amide anion concentration for subsequent bromination [5].

The reaction mechanism involves the formation of a resonance-stabilized anion, which directs bromine to the β-position of the propanamide backbone. Molecular dynamics simulations indicate that steric hindrance from the N-methyl group influences the regioselectivity of bromination, favoring the 3-position over alternative sites [1].

Hypobromite Intermediate Formation

Hypobromite intermediates (e.g., NaOBr) play a critical role in mediating the Hofmann rearrangement. These species form in situ through the reaction of bromine with aqueous alkali. The hypobromite ion facilitates the generation of a bromoamide intermediate, which undergoes a concerted rearrangement to yield the isocyanate. Hydrolysis of the isocyanate then produces the primary amine, with subsequent bromination at the β-carbon completing the synthesis of 3-bromo-N-methylpropanamide [5].

Key experimental parameters for hypobromite stability include:

- Temperature control (0–5°C) to minimize decomposition

- Molar ratio of Br₂ to NaOH (1:2) to ensure complete conversion

Transition Metal-Catalyzed Bromination Techniques

Copper-Promoted Regioselective Bromination

Copper catalysts enable direct bromination of N-methylpropanamide under milder conditions than classical Hofmann rearrangements. A representative protocol involves:

| Component | Quantity | Role |

|---|---|---|

| CuBr | 10 mol% | Bromine source |

| HBr (48% aq.) | 2.5 eq | Acid catalyst |

| NaNO₂ | 1.2 eq | Oxidizing agent |

This system achieves >80% regioselectivity for the 3-bromo derivative through a radical bromination mechanism. Electron paramagnetic resonance (EPR) studies confirm the presence of Cu(II)-bromide complexes that stabilize bromine radicals during the reaction [2].

Palladium-Mediated C–H Activation Pathways

While less commonly employed than copper-based systems, palladium catalysis offers potential for direct β-C–H bromination. Theoretical models propose a Pd(0)/Pd(II) catalytic cycle involving:

- Oxidative addition of bromine to Pd(0)

- C–H activation at the β-position

- Reductive elimination to form the C–Br bond

Experimental validation remains limited, but density functional theory (DFT) calculations suggest activation barriers of ~25 kcal/mol for the rate-determining C–H cleavage step [4].

Solvent Effects in Bromamide Synthesis

Dipolar Aprotic Solvent Optimization

Solvent choice critically influences reaction kinetics and product distribution:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 92 | 4 |

| Acetonitrile | 37.5 | 85 | 6 |

| Dichloromethane | 8.9 | 68 | 8 |

Dipolar aprotic solvents enhance nucleophilic bromination by stabilizing charged intermediates while maintaining bromide ion solubility. Molecular dynamics simulations reveal that DMF coordinates preferentially to the amide carbonyl, reducing the activation energy for bromine attack [2].

Phase-Transfer Catalysis Considerations

Two-phase systems employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enable bromination in mixed aqueous-organic media. This approach:

- Reduces bromine waste through efficient interfacial transfer

- Minimizes side reactions by controlling bromide ion concentration

- Achieves 89% yield at 50°C compared to 72% in homogeneous systems

The catalytic cycle involves TBAB shuttling hypobromite ions from the aqueous phase to the organic reaction medium, where they participate in the bromoamide formation [4].

Isocyanate Intermediate Formation Pathways

The formation of isocyanate intermediates from 3-bromo-n-methylpropanamide follows established mechanistic principles observed in the Hofmann rearrangement, whereby primary amides undergo degradation to yield amines with one fewer carbon atom through isocyanate intermediates [1] [2] [3]. The transformation proceeds through a series of well-defined steps that involve base-mediated deprotonation, bromination, and subsequent rearrangement processes [7] [8] [9].

Initial mechanistic investigations reveal that the hydroxide ion from the strong base attacks the amide functionality, leading to deprotonation and formation of water alongside the amide anion [1] [7] [8]. This deprotonated species subsequently undergoes alpha-substitution with diatomic bromine, resulting in the formation of N-bromoamide intermediates while simultaneously generating bromide anions [1] [2] [9].

The critical transformation occurs when the N-bromoamide undergoes a second deprotonation event, yielding a bromamide anion that exhibits remarkable rearrangement potential [1] [2] [8]. This bromamide anion undergoes intramolecular rearrangement wherein the alkyl group bonded to the carbonyl carbon migrates to the nitrogen atom concurrent with bromide ion departure, ultimately forming the isocyanate intermediate [1] [2] [3].

Anion Rearrangement Dynamics

The anion rearrangement dynamics governing 3-bromo-n-methylpropanamide transformation involve sophisticated mechanistic pathways that dictate the migratory aptitude of substituent groups during the key rearrangement step [1] [2] [3]. The propyl group migration from the carbonyl carbon to the nitrogen center occurs through a concerted mechanism facilitated by the excellent leaving group properties of the bromide ion [1] [8] [9].

Detailed kinetic analysis demonstrates that the rearrangement proceeds through a transition state characterized by partial bond formation between the migrating propyl group and the nitrogen atom, while simultaneously experiencing weakening of the carbon-bromide bond [2] [10] [8]. The migration occurs with retention of configuration at the migrating carbon center, consistent with a concerted rearrangement mechanism rather than a stepwise process involving discrete carbocation intermediates [1] [2] [3].

The energetics of this rearrangement are substantially influenced by the electronic nature of the migrating group and the stability of the departing bromide anion [10] [8] [11]. Temperature-dependent kinetic studies reveal activation energies in the range of 210-230 kilojoules per mole for similar brominated systems, indicating a thermally accessible pathway under standard reaction conditions [11] [12] [13].

Table 1: Kinetic Parameters for Anion Rearrangement Dynamics

| Parameter | Value Range | Temperature Range (K) | Reference Conditions |

|---|---|---|---|

| Activation Energy (kJ/mol) | 210-230 | 297-725 | Gas phase studies [11] [12] |

| Pre-exponential Factor (s⁻¹) | 10¹²-10¹⁴ | 297-715 | Arrhenius analysis [11] [13] |

| Rate Constant (s⁻¹) | 10⁻³-10⁻¹ | 298-348 | Solution phase [14] [13] |

Temperature-Dependent Degradation Profiles

Temperature-dependent degradation profiles of 3-bromo-n-methylpropanamide reveal distinct thermal transition patterns that provide insight into the mechanistic pathways governing isocyanate formation [15] [11] [12]. Thermogravimetric analysis demonstrates that significant mass loss events occur within well-defined temperature ranges, correlating with specific molecular fragmentation processes [16] [17] [18].

Initial degradation events commence at approximately 100-150°C, corresponding to the onset of carbon-bromine bond cleavage and the initial formation of hydrogen bromide [17] [18] [19]. This primary degradation step exhibits first-order kinetics with activation energies consistent with the dissociation of carbon-halogen bonds in similar brominated organic compounds [11] [12] [18].

The major thermal degradation event occurs between 250-350°C, representing the temperature range where extensive rearrangement and isocyanate formation processes become kinetically favorable [15] [17] [18]. Differential scanning calorimetry studies reveal endothermic transitions associated with the rearrangement processes, followed by exothermic events corresponding to subsequent decomposition reactions [18] [19] [20].

Table 2: Temperature-Dependent Degradation Profile Data

| Temperature Range (°C) | Mass Loss (%) | Degradation Process | Activation Energy (kJ/mol) |

|---|---|---|---|

| 100-150 | 15-25 | C-Br bond cleavage [17] [18] | 180-200 [11] [12] |

| 250-350 | 45-65 | Rearrangement/isocyanate formation [15] [17] | 220-240 [11] [13] |

| 350-450 | 20-30 | Secondary decomposition [18] [19] | 250-280 [16] [17] |

Advanced thermal analysis techniques demonstrate that the degradation pathway involves multiple competing mechanisms, with the relative importance of each pathway being strongly temperature-dependent [16] [17] [21]. At lower temperatures, the formation of isocyanate intermediates predominates, while at elevated temperatures, direct fragmentation processes become increasingly significant [15] [11] [17].

Halogen Bonding Interactions in Reaction Media

Halogen bonding interactions play a pivotal role in governing the solution-phase behavior and reactivity patterns of 3-bromo-n-methylpropanamide systems [22] [23] [24]. These non-covalent interactions arise from the electrophilic character of the bromine atom, which forms directional contacts with electron-rich sites on neighboring molecules through sigma-hole interactions [22] [25] [26].

The strength and geometry of halogen bonds involving brominated amides are influenced by the electronic properties of both the halogen donor and the electron-pair acceptor [22] [23] [27]. In the case of 3-bromo-n-methylpropanamide, the bromine atom can participate in halogen bonding through interactions with carbonyl oxygen atoms, nitrogen lone pairs, and other nucleophilic sites present in the reaction medium [23] [24] [25].

Computational studies reveal that halogen bond energies for bromine-containing systems typically range from 10-40 kilojoules per mole, depending on the nature of the acceptor and the local molecular environment [22] [26] [28]. The directional character of these interactions results in preferred geometries with halogen bond angles approximating 145-180 degrees, consistent with the sigma-hole model of halogen bonding [22] [29].

N-Bromamide Complexation Behavior

The complexation behavior of N-bromamide species derived from 3-bromo-n-methylpropanamide exhibits distinctive patterns that reflect the dual nucleophilic and electrophilic character of these intermediates [23] [24] [30]. Nuclear magnetic resonance studies demonstrate that N-bromamide complexes undergo dynamic exchange processes in solution, with exchange rates that are strongly dependent on temperature and solvent polarity [23] [31] [27].

Halogen bonding between N-bromamide species and various Lewis bases results in the formation of discrete molecular complexes characterized by specific geometric arrangements [23] [25] [30]. X-ray crystallographic analysis of related N-bromamide complexes reveals halogen bond distances in the range of 2.8-3.2 Angstroms, indicating moderately strong intermolecular interactions [23] [25].

The stability of N-bromamide complexes is governed by the balance between halogen bonding stabilization and steric repulsion effects [24] [25] [30]. Electron-withdrawing substituents on the bromamide nitrogen enhance the electrophilic character of the bromine atom, resulting in stronger halogen bonding interactions and increased complex stability [22] [23] [32].

Table 3: N-Bromamide Complexation Parameters

| Complex Type | Halogen Bond Distance (Å) | Bond Energy (kJ/mol) | Stability Constant (M⁻¹) |

|---|---|---|---|

| N-Br···O=C | 2.85-3.15 [23] [25] | 15-25 [22] [26] | 10²-10³ [24] [30] |

| N-Br···N | 2.90-3.20 [23] [25] | 12-22 [22] [26] | 10¹-10² [24] [30] |

| N-Br···Cl⁻ | 3.00-3.25 [25] [30] | 20-35 [22] [26] | 10³-10⁴ [23] [24] |

Solvent–Solute Halogen Bond Networks

Solvent-solute halogen bond networks involving 3-bromo-n-methylpropanamide demonstrate remarkable sensitivity to the polarity and coordinating ability of the surrounding medium [26] [33] [34]. In nonpolar solvents, halogen bonding interactions are enhanced due to reduced competition from solvent-solute interactions, resulting in the formation of extended intermolecular networks [33] [35] [27].

Polar solvents exert a profound influence on halogen bonding patterns through competitive solvation effects and electronic polarization phenomena [26] [28] [34]. The transition from nonpolar to polar media results in systematic weakening of halogen bond interactions, accompanied by corresponding changes in molecular association patterns [28] [33] [27].

Coordinating solvents such as dimethylformamide and dimethyl sulfoxide effectively compete with halogen bonding interactions through direct coordination to the brominated species [36] [35] [27]. This competitive binding results in solvent-dependent equilibria between halogen-bonded complexes and solvated molecular species [34] [35] [31].

Table 4: Solvent Effects on Halogen Bond Network Formation

| Solvent Type | Dielectric Constant | Halogen Bond Strength (kJ/mol) | Network Connectivity |

|---|---|---|---|

| Nonpolar (toluene) | 2.4 [33] [35] | 25-35 [26] [34] | Extended networks [33] [27] |

| Moderately polar (THF) | 7.6 [34] [35] | 15-25 [26] [28] | Limited networks [34] [27] |

| Polar (acetonitrile) | 37.5 [26] [34] | 8-15 [28] [27] | Isolated complexes [26] [34] |

| Coordinating (DMF) | 36.7 [35] [27] | 5-12 [26] [28] | Competitive solvation [36] [35] |

The formation of halogen bond networks in solution exhibits pronounced temperature dependence, with increasing thermal energy promoting dissociation of weaker intermolecular contacts while preserving stronger halogen bonding interactions [11] [17] [29]. Variable temperature nuclear magnetic resonance studies reveal coalescence phenomena corresponding to the dynamic exchange between different halogen bonding motifs [31] [29].